molecular formula C22H28N2O4 B12458181 N,N'-bis(4-methoxyphenyl)octanediamide

N,N'-bis(4-methoxyphenyl)octanediamide

Cat. No.: B12458181
M. Wt: 384.5 g/mol
InChI Key: OCZGBQKEEFUOTA-UHFFFAOYSA-N
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Description

N,N'-bis(4-methoxyphenyl)octanediamide is a synthetic long-chain diamide compound offered for research and development purposes. This molecule features a central octanedioic acid (suberic acid) core functionalized with 4-methoxyphenyl amide groups at both termini. Compounds within this class of bis-aryl amides are of significant interest in medicinal chemistry and materials science due to their structural similarity to various pharmacologically active molecules. For instance, simplified derivatives based on the anthelmintic drug albendazole, which share the N-(4-methoxyphenyl)amide motif, have demonstrated promising biological activity and favorable drug-likeness profiles, including high gastrointestinal absorption and the ability to cross the blood-brain barrier . The methoxyphenyl groups can influence the compound's solid-state properties, as seen in structural studies of similar molecules, where such groups participate in specific intermolecular interactions that affect crystal packing . Researchers are investigating this and related diamides for their potential as novel anthelmintic agents, given the pressing need for new treatments against parasitic helminths . Its mechanism of action, while not yet fully elucidated for this specific compound, may involve interaction with protein targets similar to other bioactive amides . The compound's structure aligns with key drug-likeness filters such as Lipinski's Rule of Five, suggesting good potential for oral bioavailability . This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N,N'-bis(4-methoxyphenyl)octanediamide

InChI

InChI=1S/C22H28N2O4/c1-27-19-13-9-17(10-14-19)23-21(25)7-5-3-4-6-8-22(26)24-18-11-15-20(28-2)16-12-18/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

OCZGBQKEEFUOTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Reagents and Reaction Mechanism

The traditional method involves reacting octanedioyl dichloride with 4-methoxyaniline in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under basic conditions. Triethylamine is typically employed to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the dichloride.

Optimization and Yield

Key parameters include:

  • Temperature : 0–25°C to minimize side reactions.
  • Molar ratio : A 1:2.2 stoichiometry of dichloride to amine ensures complete conversion.
  • Solvent selection : DMF enhances solubility but requires rigorous drying to prevent hydrolysis.

Reported yields range from 65–78% after recrystallization. Impurities often arise from incomplete dichloride consumption or oligomerization, necessitating column chromatography for purification.

Mechanochemical Synthesis Using Coupling Agents

Coupling Reagents and Solvent-Free Conditions

Mechanochemical methods utilize coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid derivatives. This approach bypasses dichloride intermediates, reacting suberic acid (octanedioic acid) directly with 4-methoxyaniline in a ball mill or screw reactor.

Advantages Over Classical Methods

  • Reaction time : Reduced from hours to 30–300 seconds in continuous flow systems.
  • Solvent elimination : Ball milling achieves 92–95% conversion without solvents, aligning with green chemistry principles.
  • Scalability : Pilot-scale experiments demonstrate a throughput of 50 g/hr .

Continuous Flow Synthesis

System Configuration and Parameters

Continuous flow reactors (CFRs) enable precise control over reaction dynamics. A typical setup involves:

  • Residence time : 30–300 seconds.
  • Temperature : 25–40°C.
  • Solvent : 2-methyltetrahydrofuran (Me-THF), a less toxic alternative to dichloromethane.

Performance Metrics

Parameter Value Source
Yield 46–88%
Purity >90% (HPLC)
Throughput 50 g/hr

This method minimizes byproduct formation through rapid mixing and heat dissipation.

Solid-Phase Synthesis via Ball Milling

Procedure and Efficiency

Solid-phase synthesis involves mechanochemical activation of suberic acid and 4-methoxyaniline in a ball mill. Key steps include:

  • Milling duration : 10–20 minutes at 20–25 Hz.
  • Catalyst : Triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane).

Environmental and Economic Benefits

  • Solvent-free : Eliminates waste generation.
  • Energy efficiency : 30% reduction in energy consumption compared to solution-phase methods.

Comparative Analysis of Methods

Yield and Scalability

Method Yield (%) Scalability Environmental Impact
Classical solution 65–78 Moderate High (toxic solvents)
Mechanochemical 75–92 High Low
Continuous flow 46–88 High Moderate
Solid-phase 70–85 Moderate Low

Challenges and Innovations

  • Classical method : Requires stringent anhydrous conditions.
  • Continuous flow : High initial capital cost but superior reproducibility.
  • Solid-phase : Limited to small batches but ideal for high-value applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxyphenyl)octanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(4-methoxyphenyl)octanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)octanediamide involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to the inhibition of essential cellular processes. This disruption is primarily due to the compound’s lipophilic nature, which allows it to integrate into the lipid bilayer of the membrane .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chain Length and Substituent Effects

Shorter-Chain Diamides
  • N,N'-diarylbutanediamides : These compounds, with a four-carbon backbone, exhibit reduced antialgal activity (14.2–43.6% inhibition of chlorophyll production in Chlorella vulgaris) compared to the octanediamide analog (57.9% inhibition). The shorter chain may limit hydrophobic interactions with biological targets .
  • Ethanediamide derivatives (e.g., N,N-bis(4-hydroxyphenyl)ethanediamide): The two-carbon backbone and hydroxyl substituents decrease lipophilicity, reducing membrane permeability and bioactivity .
Longer-Chain and Modified Backbones
  • N,N'-bis(4-methoxyphenyl)-3,6-dithiaoctanediamide : Incorporation of sulfur atoms in the backbone enables coordination with silver(I) ions, forming complexes for catalytic or materials science applications. This contrasts with the parent octanediamide, which lacks metal-binding capacity .
  • Compound 23 (N,N′-((1Z,3Z)-1,4-bis(4-methoxyphenyl)buta-1,3-diene-2,3-diyl)diformamide) : A conjugated diene linker enhances rigidity and π-π stacking, leading to cytotoxic effects (MIC: 0.65–1.12 µM in NCI-60 cell lines) rather than antialgal activity .
Table 1: Structural and Functional Comparison
Compound Backbone Key Substituents Activity/Application Reference
N,N'-bis(4-methoxyphenyl)octanediamide Octanediamide 4-Methoxyphenyl 57.9% antialgal inhibition
N,N'-diarylbutanediamides Butanediamide Varied aryl groups 14.2–43.6% antialgal inhibition
Silver(I) complex of dithiaoctanediamide 3,6-Dithiaoctanediamide Sulfur atoms Metal coordination
Compound 23 Butadiene linker 4-Methoxyphenyl, formamide Cytotoxicity (NCI-60)

Biological Activity

N,N'-bis(4-methoxyphenyl)octanediamide is a compound that has garnered attention due to its significant biological activities, particularly in the context of cancer therapy and epigenetic regulation. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound consists of two 4-methoxyphenyl groups attached to an octanediamide backbone. Its molecular formula is C18H24N2O2C_{18}H_{24}N_2O_2. The presence of methoxy groups enhances both solubility and reactivity, which are crucial for its biological activity.

Research indicates that this compound functions primarily as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors play a vital role in modifying histone proteins, thereby influencing gene expression and cellular functions. This mechanism suggests potential therapeutic applications in various conditions, including cancer, where epigenetic modifications are critical.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of cancer cells by modulating epigenetic factors.
  • Antioxidant Activity : It exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Potential Antimicrobial Effects : Preliminary investigations suggest possible antimicrobial activities, although more research is needed to confirm this aspect.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity towards specific cancer types.

Cell LineViability Reduction (%)
U-8743.7 ± 7.4
MDA-MB-23129.2 ± 6.5

Mechanistic Studies

Mechanistic studies have focused on the binding affinities of this compound with various enzymes involved in epigenetic regulation. The compound effectively inhibits HDACs, leading to increased acetylation levels of histones, which is associated with enhanced gene expression related to apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that also exhibit biological activity. Below is a comparison table highlighting these compounds:

Compound NameStructural FeaturesUnique Aspects
N,N'-bis(4-chlorophenyl)octanediamideChlorine substitutions on phenyl ringsPotentially increased biological activity
N,N'-diphenyloctanediamideTwo phenyl groups without methoxySimpler structure may lead to different reactivity
N,N'-bis(3,4-dichlorophenyl)octanediamideDichloro substitutions on phenyl ringsEnhanced lipophilicity may affect bioavailability
N,N'-bis(4-methylphenyl)octanediamideMethyl substitutions on phenyl ringsVariability in steric hindrance may influence targets

Future Directions and Research Needs

While the current findings on this compound are promising, further research is necessary to fully elucidate its mechanisms of action, potential off-target effects, and comprehensive therapeutic profiles. Future studies should focus on:

  • In vivo Studies : To assess the efficacy and safety profile in live models.
  • Mechanistic Pathways : Detailed investigations into the specific pathways affected by HDAC inhibition.
  • Combination Therapies : Exploring synergistic effects when used with other anticancer agents.

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